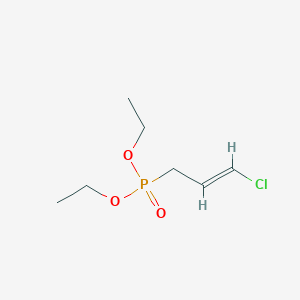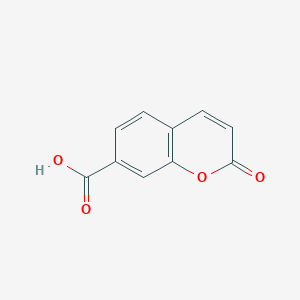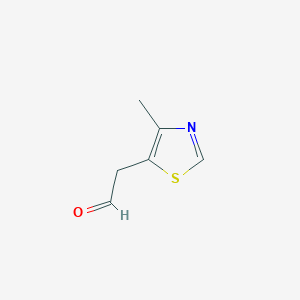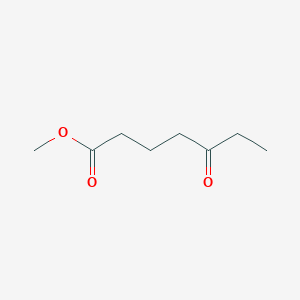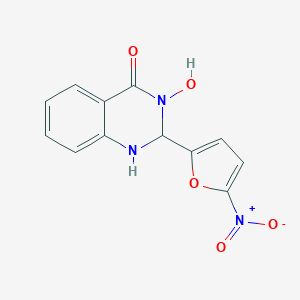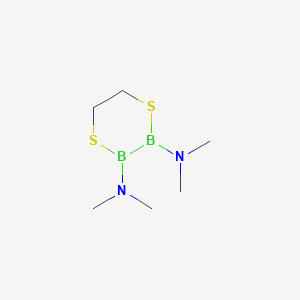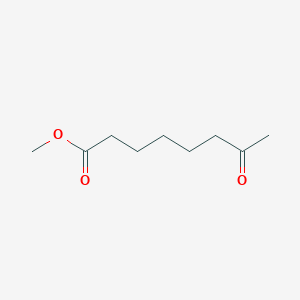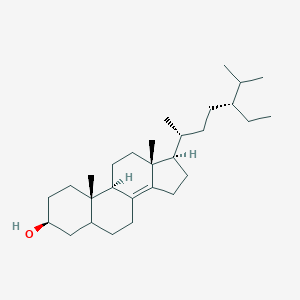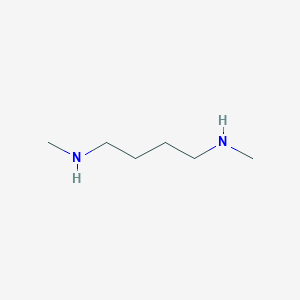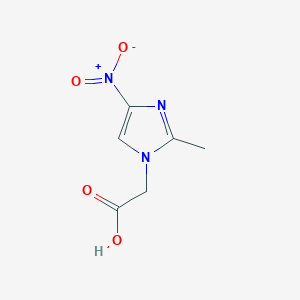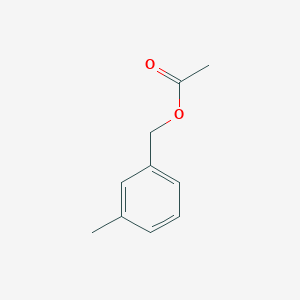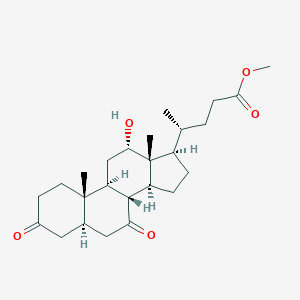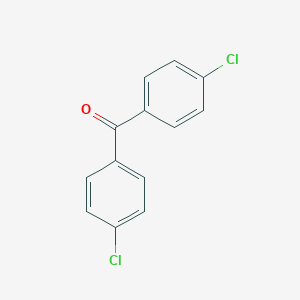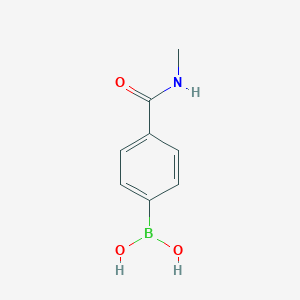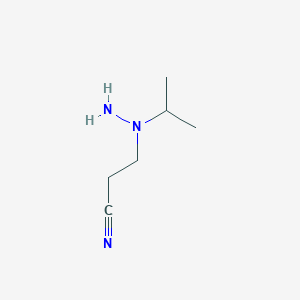
Propionitrile, 3-(1-isopropylhydrazino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionitrile, 3-(1-isopropylhydrazino)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound, also known as IPH, is a hydrazine derivative that has been found to exhibit promising biological activities. In
科学的研究の応用
Propionitrile, 3-(1-isopropylhydrazino)- has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. One of the most notable applications of this compound is in the field of cancer research. Studies have shown that Propionitrile, 3-(1-isopropylhydrazino)- has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a form of programmed cell death.
作用機序
The mechanism of action of propionitrile, 3-(1-isopropylhydrazino)- is not fully understood. However, studies have suggested that the compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
生化学的および生理学的効果
Propionitrile, 3-(1-isopropylhydrazino)- has been found to exhibit a range of biochemical and physiological effects in vitro. Studies have shown that Propionitrile, 3-(1-isopropylhydrazino)- can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer progression. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of propionitrile, 3-(1-isopropylhydrazino)- is its potent anti-cancer activity. This makes it a valuable tool for cancer research and drug development. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations associated with the use of Propionitrile, 3-(1-isopropylhydrazino)- in lab experiments. For example, the compound is highly reactive and can be difficult to handle. Additionally, the mechanism of action of Propionitrile, 3-(1-isopropylhydrazino)- is not fully understood, which can make it challenging to interpret results.
将来の方向性
There are several future directions for the use of propionitrile, 3-(1-isopropylhydrazino)- in scientific research. One potential application is in the development of new anti-cancer drugs. Propionitrile, 3-(1-isopropylhydrazino)- has been shown to be effective against a range of cancer cell lines, and further research could lead to the development of new therapies for cancer patients. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of other diseases such as arthritis and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of Propionitrile, 3-(1-isopropylhydrazino)- and its potential applications in scientific research.
合成法
The synthesis of propionitrile, 3-(1-isopropylhydrazino)- can be achieved through the reaction of isopropylhydrazine with propionitrile. The reaction is typically carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as chromatography or recrystallization.
特性
CAS番号 |
19335-09-2 |
|---|---|
製品名 |
Propionitrile, 3-(1-isopropylhydrazino)- |
分子式 |
C6H13N3 |
分子量 |
127.19 g/mol |
IUPAC名 |
3-[amino(propan-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C6H13N3/c1-6(2)9(8)5-3-4-7/h6H,3,5,8H2,1-2H3 |
InChIキー |
ZHVKHIASMJZTAH-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCC#N)N |
正規SMILES |
CC(C)N(CCC#N)N |
その他のCAS番号 |
19335-09-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



